Home > Products > Screening Compounds P126810 > 6-METHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
6-METHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE -

6-METHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Catalog Number: EVT-3763736
CAS Number:
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromen derivatives. [] Chromen derivatives are a diverse group of chemical compounds with a wide range of biological activities, making them valuable subjects of scientific research. [, ] This particular compound has been investigated for its potential as an anti-cancer agent, specifically against breast cancer. []

Molecular Structure Analysis

The molecular structure of 6-methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one comprises a chromen ring system substituted with a methyl group at position 6 and a complex ether side chain at position 7. This side chain features a 4-(1-pyrrolidinyl)phenyl group connected to a 2-oxoethyl moiety, which is further linked to the chromen ring via an oxygen atom. []

Applications

6-Methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has shown promising anti-cancer activity against estrogen receptor-positive breast cancer cell lines (MCF-7 and ZR-75-1). [] This activity has been demonstrated in both in vitro and in vivo studies. Specifically, one compound within this series (C-5) exhibited a strong affinity towards the estrogen receptor, comparable to the standard drug tamoxifen. [] These findings highlight the potential of this compound class as a starting point for the development of new anti-breast cancer drugs.

(E)-ethyl 3-(dichloro(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl)phenoxy)stannyl)-propanoate

Compound Description: (E)-ethyl 3-(dichloro(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl)phenoxy)stannyl)-propanoate is a mononuclear stannum(IV) compound that exhibits a wide range of biological activities, including antibacterial, antituberculosis, anticonvulsant, and anti-HIV activities. [, ] The tin atom in this compound is octahedrally coordinated by one nitrogen atom, two oxygen atoms from a Schiff base ligand, one carbon atom from ethyl propionate, and two chlorine atoms. [, ]

Relevance: Although structurally distinct from 6-methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, this compound is relevant as it highlights the exploration of different chemical scaffolds, particularly those incorporating metal complexes, for potential therapeutic applications. This showcases the diverse approaches within medicinal chemistry to discover novel bioactive compounds.

6-Methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives

Compound Description: A series of 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives were designed and synthesized as potential anti-breast cancer agents. [] Several compounds within this series, particularly C-3, C-5, and C-15, exhibited potent cytotoxicity against estrogen receptor-positive MCF-7 breast cancer cells. [] Notably, compound C-5 demonstrated promising in vivo anti-cancer activity in a rat model of mammary carcinoma, comparable to tamoxifen. []

Relevance: This series shares a core chromen-2-one structure with 6-methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Both classes feature substitutions at the 6-methyl and 7-oxy positions of the chromen-2-one core, although the specific substituents and their positions vary. This structural similarity suggests a potential for shared or related biological activities, highlighting the importance of exploring variations within the chromen-2-one scaffold for developing new therapeutic agents.

2-(Sulfamoyl-substituted phenyl)-3H-imidazo(5,1-f)(1,2,4)triazin-4-ones

Compound Description: 2-(Sulfamoyl-substituted phenyl)-3H-imidazo(5,1-f)(1,2,4)triazin-4-ones represent a class of phosphodiesterase (PDE) inhibitors. [] These compounds display selectivity for PDEs that metabolize cyclic guanosine monophosphate (cGMP), particularly PDE-I, PDE-II, and PDE-V. [] Notably, one compound within this series, 2-(2-Ethoxy-5-(4-hydroxy-piperidine-1-sulfonyl)-phenyl)-5-methyl-7-propyl-3H-imidazo(5,1-f)(1,2,4)triazin-4-one, demonstrated potent inhibition of PDE-V with an IC50 value of 1 nM. []

Relevance: This class of compounds exemplifies the exploration of diverse heterocyclic frameworks for developing PDE inhibitors. Despite their structural difference from 6-methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, they highlight the broader context of medicinal chemistry research into heterocyclic compounds for therapeutic applications.

Dihydropyrimidine (DHPM) derivatives

Compound Description: A series of dihydropyrimidine (DHPM) derivatives, incorporating electron-releasing and electron-withdrawing substituents on a phenyl ring, were synthesized and evaluated for anti-diabetic activity. [] These compounds were tested in a rat model of streptozotocin-induced diabetes. [] Compounds with alkoxy substituents on the phenyl ring, such as methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showed significant hypoglycemic activity. []

Relevance: Although structurally distinct from 6-methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, these DHPM derivatives underscore the ongoing research in medicinal chemistry to identify new chemical entities for treating diabetes. This highlights the exploration of diverse chemical scaffolds for potential therapeutic applications.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR 141716A, is a known cannabinoid CB1 receptor antagonist. [] It exhibits moderate selectivity for the CB1 receptor over the CB2 receptor. []

Relevance: This compound shares structural similarities with NESS 0327, which is a more potent and selective CB1 receptor antagonist. NESS 0327 incorporates a tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole core instead of the pyrazole core found in SR 141716A. This comparison highlights the impact of structural modifications on receptor binding affinity and selectivity within the cannabinoid antagonist class. It suggests that the expanded ring system in NESS 0327 may contribute to its enhanced potency and selectivity for the CB1 receptor compared to 6-methyl-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.

Properties

Product Name

6-METHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

IUPAC Name

6-methyl-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C25H25NO4/c1-16-23(12-11-20-19-5-4-6-21(19)25(28)30-24(16)20)29-15-22(27)17-7-9-18(10-8-17)26-13-2-3-14-26/h7-12H,2-6,13-15H2,1H3

InChI Key

GAWHTZDVEAWRCK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)N5CCCC5

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.